3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid
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Overview
Description
3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a prop-2-enoic acid moiety via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: Furan-2-ylmethanol and 3-mercaptopropionic acid.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Furan-2-ylmethanol is first converted to its corresponding sulfonyl chloride derivative using thionyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated propionic acid derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid involves its interaction with specific molecular targets. The furan ring and the sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A precursor in the synthesis of 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid.
3-Mercaptopropionic acid: Another precursor used in the synthesis.
Furan-2-carboxylic acid: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a furan ring and a prop-2-enoic acid moiety linked by a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNXNVOMXUGSQS-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CS/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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